molecular formula C63H98N16O23S3 B1588412 H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH CAS No. 89991-90-2

H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH

Cat. No. B1588412
CAS RN: 89991-90-2
M. Wt: 1543.7 g/mol
InChI Key: UEJSENUVDZJGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a peptide can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM). These techniques can provide detailed information about the three-dimensional structure of the peptide1.


Chemical Reactions
Peptides can undergo various chemical reactions. For example, they can be cleaved by proteases, enzymes that break down proteins and peptides. They can also undergo post-translational modifications, such as phosphorylation, methylation, and acetylation1.


Scientific Research Applications

Myasthenogenicity and Autoimmune Responses

Research has demonstrated peptides with disulfide bonds, resembling the cysteine bridges in the given sequence, play crucial roles in autoimmune responses. One study on a disulfide-looped peptide analogous to a segment of the acetylcholine receptor (AChR) showed that both disulfide-looped and nondisulfide-looped peptides could induce antigen-specific T cell responses, leading to the production of anti-AChR antibodies. This suggests peptides can be instrumental in studying autoimmune diseases like myasthenia gravis (McCormick et al., 1987).

Immunological Applications

Peptides have been used to detect antibodies against viruses. A study developed a synthetic peptide that could detect antibodies in patients with HTLV-III infection, demonstrating peptides' potential in developing diagnostic tools (Wang et al., 1986).

Hormonal Activity and Disease Models

Some peptides mimic or stimulate hormone activity, offering models for studying diseases like acromegaly. A 44 amino acid peptide from a pancreatic tumor was found to stimulate the secretion of growth hormone, serving as a model for understanding hormonal regulation and potential therapeutic targets (Guillemin et al., 1982).

Protein Structure and Stability

Research on peptides also extends to understanding protein structure and stability. A study examining the lability of cysteine protecting groups during peptide synthesis revealed insights into peptide stability and the formation of by-products, contributing to the optimization of peptide synthesis techniques (Engebretsen et al., 2009).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are toxic, while others are safe for use in humans. It’s important to handle peptides with care and use appropriate safety measures1.


Future Directions

The field of peptide research is rapidly advancing, with new methods for peptide synthesis and analysis being developed. Additionally, peptides are being explored for use in various applications, including drug development and materials science1.


Please note that this is a general overview and may not apply to all peptides. For detailed information about a specific peptide, it’s best to consult the scientific literature or a knowledgeable expert in the field.


properties

IUPAC Name

4-[[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-(acetamidomethylsulfanyl)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N16O23S3/c1-9-31(4)50(78-58(96)43(20-36-22-65-27-66-36)73-54(92)40(16-17-103-8)69-52(90)38(64)25-104-28-67-33(6)83)61(99)70-39(14-15-48(86)87)53(91)75-45(23-80)59(97)71-41(18-30(2)3)55(93)74-44(21-49(88)89)56(94)76-46(24-81)60(98)72-42(19-35-10-12-37(85)13-11-35)57(95)79-51(32(5)82)62(100)77-47(63(101)102)26-105-29-68-34(7)84/h10-13,22,27,30-32,38-47,50-51,80-82,85H,9,14-21,23-26,28-29,64H2,1-8H3,(H,65,66)(H,67,83)(H,68,84)(H,69,90)(H,70,99)(H,71,97)(H,72,98)(H,73,92)(H,74,93)(H,75,91)(H,76,94)(H,77,100)(H,78,96)(H,79,95)(H,86,87)(H,88,89)(H,101,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJSENUVDZJGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N16O23S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407845
Record name AGN-PC-0LLU2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH

CAS RN

89991-90-2
Record name AGN-PC-0LLU2Y
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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